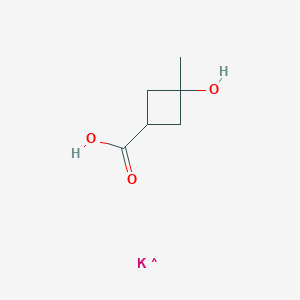
CID 154881602
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt: is a chemical compound with the molecular formula C6H9KO3. It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyl group and a carboxylate group. This compound is often used in various scientific research applications due to its interesting chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Functional Groups: The hydroxyl and carboxylate groups are introduced through specific reactions, such as hydroxylation and carboxylation.
Formation of the Potassium Salt: The final step involves neutralizing the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
類似化合物との比較
Similar Compounds
- cis-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt
- 3-hydroxy-3-methylcyclopentanecarboxylic acid Potassium salt
- 3-hydroxy-3-methylcyclohexanecarboxylic acid Potassium salt
Uniqueness
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is unique due to its specific trans configuration and the presence of both hydroxyl and carboxylate groups on a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C6H10KO3 |
|---|---|
分子量 |
169.24 g/mol |
InChI |
InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8); |
InChIキー |
ONXIAPZCLFBAIB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)C(=O)O)O.[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)



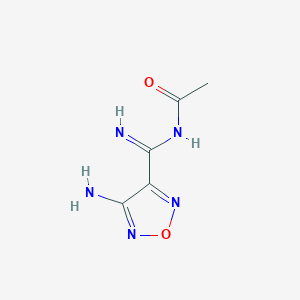
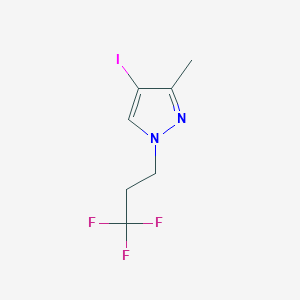

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)
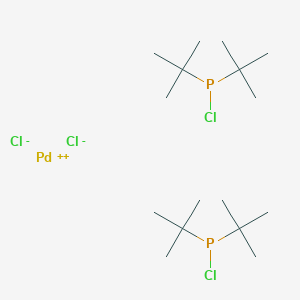

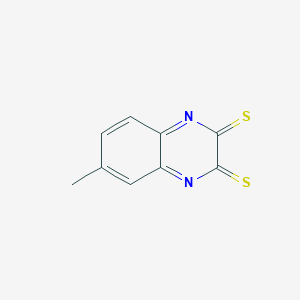
![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
